molecular formula C13H25NO4 B15221295 tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate

tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B15221295
M. Wt: 259.34 g/mol
InChI Key: VIVRERAIXOFGLR-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Material: 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine.

    Reagent: tert-butyl chloroformate.

    Solvent: Dichloromethane.

    Base: Triethylamine.

    Reaction Conditions: The reaction is carried out at 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of tosylates or other substituted derivatives.

Scientific Research Applications

tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Material Science: It is employed in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the dimethyl substitution.

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the hydroxyl group at the 4-position.

    tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group instead of a hydroxyl group.

Uniqueness

tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups at the 4-position, along with the dimethyl substitution at the 2,2-position. This unique structure provides specific chemical properties and reactivity that are not found in similar compounds .

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4/c1-11(2,3)18-10(16)14-7-6-13(17,9-15)8-12(14,4)5/h15,17H,6-9H2,1-5H3

InChI Key

VIVRERAIXOFGLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)(CO)O)C

Origin of Product

United States

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